Quinoline, 8-bromo-, 1-oxide

Vue d'ensemble

Description

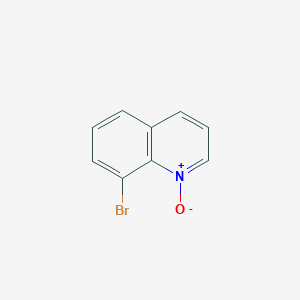

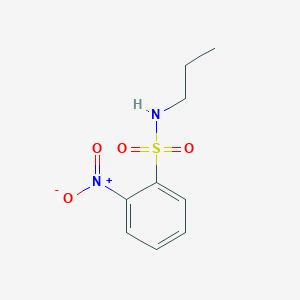

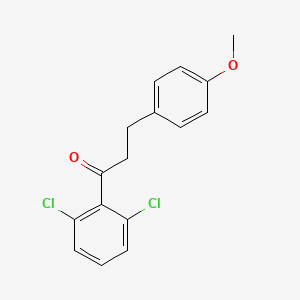

Quinoline, 8-bromo-, 1-oxide is a chemical compound with the formula C9H6BrN . It is a derivative of quinoline, which is a nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been summarized in various studies . The methods often involve α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions have been highlighted .Molecular Structure Analysis

The molecular structure of Quinoline, 8-bromo-, 1-oxide consists of a pyridine ring fused to a benzene ring, with a bromine atom attached at the 8th position . The molecular weight of the compound is 208.055 .Chemical Reactions Analysis

Quinoline and its derivatives can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

Quinoline, 8-bromo-, 1-oxide, like other quinoline derivatives, exhibits fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .Applications De Recherche Scientifique

Chemical Transformations and Syntheses

Quinoline N-oxides, including the 8-bromo-1-oxide variant, have been identified as versatile intermediates in organic syntheses, particularly in the formation of 8-functionalized quinolines. They have been used in Rh(III)-catalyzed coupling reactions with internal diarylalkynes, offering a cascade process involving remote C-H bond activation and intramolecular oxygen atom transfer (Sharma, Park, & Chang, 2014). Such reactions demonstrate the N-oxide's dual role as a traceless directing group and an oxygen atom source. Additionally, these compounds have facilitated C-C bond formation at the C-8 position under mild conditions, showcasing the utility of the N-oxide directing group for remote C-H functionalization of quinolines (Jeong, Patel, Hwang, & Chang, 2014).

Heteroatom Introduction and Functionalization

Metal-catalyzed regioselective C-H functionalization of quinoline N-oxides at the 8-position has been reported, paving the way for direct iodination and amidation. Such processes utilize the N-oxide-chelated iridacycle, highlighting the regioselectivity achieved through smooth formation and the role of acid additives in the protodemetalation step (Hwang, Kim, Jeong, & Chang, 2014).

Catalysts and Reaction Mechanisms

Further research has delved into the mechanisms underlying these transformations, such as the Rh(III)-catalyzed C(8)-H activation of quinoline N-oxides. The regioselective C-Br and C-N bond formation have been explored, demonstrating the transformation's success on a gram scale, with excellent functional group tolerance and wide substrate scope (Dhiman, Gupta, Sharma, Kumar, & Sharma, 2019).

Applications in Biological Studies

Beyond chemical synthesis, some quinoline derivatives have been evaluated for their biological activities. A study explored various substituted quinoline derivatives for their antiproliferative activity against cancer cell lines, indicating potential in anticancer drug development (Kul Köprülü, Ökten, Tekin, & Çakmak, 2018).

Corrosion Inhibition

Quinoline derivatives have also been studied for their role in corrosion inhibition. Specifically, the inhibition of mild steel corrosion by 8-(n-bromo-R-alkoxy)quinoline derivatives was investigated, demonstrating the compounds' adsorption properties and protective effects on metal surfaces (Tazouti et al., 2021).

Mécanisme D'action

Orientations Futures

The development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represents an urgent challenge . The focus is on greener and more sustainable chemical processes . The use of alternative reaction methods, such as microwave synthesis, solvent-free reaction conditions, and the use of ionic liquids, is being explored .

Propriétés

IUPAC Name |

8-bromo-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMSRJCCVQNZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)[N+](=CC=C2)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30524567 | |

| Record name | 8-Bromo-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90279-39-3 | |

| Record name | Quinoline, 8-bromo-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90279-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3058521.png)